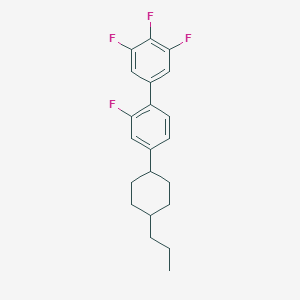

2',3,4,5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl

Description

Properties

IUPAC Name |

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F4/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h8-14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFPNRLYKGMWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168445 | |

| Record name | 2,3′,4′,5′-Tetrafluoro-4-(trans-4-propylcyclohexyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173837-35-9 | |

| Record name | 2,3′,4′,5′-Tetrafluoro-4-(trans-4-propylcyclohexyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 2,3',4',5'-tetrafluoro-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl

CAS Number: 173837-35-9

Introduction: The Strategic Role of Fluorination in Advanced Liquid Crystal Materials

In the landscape of materials science, particularly in the development of liquid crystal displays (LCDs), the strategic incorporation of fluorine atoms into organic molecules has been a transformative approach. The subject of this guide, 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, stands as a prime example of this molecular engineering. Its structure, featuring a biphenyl core, a propylcyclohexyl substituent, and a tetrafluorinated phenyl ring, is meticulously designed to elicit specific physicochemical properties essential for high-performance liquid crystal applications.

The introduction of multiple fluorine atoms onto the biphenyl scaffold significantly influences the molecule's dielectric anisotropy, viscosity, and thermal stability. These parameters are critical in dictating the performance characteristics of LCDs, such as their switching speed, operating voltage, and durability. This technical guide will provide a comprehensive overview of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, covering its synthesis, physicochemical properties, applications in liquid crystal technology, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the fields of materials chemistry and drug development who are engaged with advanced fluorinated organic compounds.

Physicochemical Properties

The unique properties of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl arise from the interplay of its distinct structural components. The propylcyclohexyl group provides a degree of conformational flexibility while contributing to the overall molecular shape, which is crucial for the formation of liquid crystalline phases. The biphenyl core offers a rigid, anisotropic framework, a fundamental requirement for liquid crystallinity. The tetrafluoro-substitution pattern is the key to fine-tuning the electronic properties of the molecule.

| Property | Value | Source |

| CAS Number | 173837-35-9 | [1] |

| Molecular Formula | C21H22F4 | [1] |

| Molecular Weight | 350.40 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 61.0 to 66.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

Synthesis of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl: A Mechanistic Approach

The synthesis of asymmetrically substituted biphenyls, such as the title compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely adopted method for the formation of C-C bonds between aryl halides and arylboronic acids, offering mild reaction conditions and high functional group tolerance.[2][3]

A plausible and efficient synthetic route to 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl involves the Suzuki-Miyaura coupling of two key intermediates: (4-(trans-4-propylcyclohexyl)phenyl)boronic acid and 1-bromo-2,3,4,5-tetrafluorobenzene .

Workflow for the Synthesis

Caption: Proposed synthetic workflow for 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (4-(trans-4-propylcyclohexyl)phenyl)boronic acid

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 4-bromo-(trans-4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent to -78 °C and add triisopropyl borate dropwise, maintaining the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of aqueous hydrochloric acid.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield (4-(trans-4-propylcyclohexyl)phenyl)boronic acid.

Step 2: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine (4-(trans-4-propylcyclohexyl)phenyl)boronic acid, 1-bromo-2,3,4,5-tetrafluorobenzene, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., aqueous potassium carbonate).[4]

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere for the required time (typically monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl as a white solid.

Spectroscopic Characterization

The structural elucidation of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the non-fluorinated ring, the protons of the cyclohexyl ring, and the propyl chain. The chemical shifts and coupling constants will confirm the trans stereochemistry of the cyclohexyl ring.

-

¹³C NMR: Will display distinct resonances for each carbon atom in the molecule, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[5][6] It will show signals corresponding to the four fluorine atoms on the phenyl ring, and their chemical shifts and coupling patterns (F-F coupling) will confirm their positions (2', 3', 4', 5').

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic rings, and strong C-F stretching vibrations.[7][8]

Application in Liquid Crystal Displays (LCDs)

Fluorinated biphenyl derivatives are key components in modern liquid crystal mixtures for active-matrix LCDs.[9] The incorporation of the tetrafluorobiphenyl moiety in 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a deliberate design choice to modulate the dielectric anisotropy (Δε) of the material.[9] The strong dipole moment of the C-F bonds, when appropriately positioned, can lead to a large negative or positive Δε, which is a critical parameter for different LCD modes of operation, such as twisted nematic (TN) and in-plane switching (IPS).

The presence of the tetrafluoro-substituents also contributes to:

-

Enhanced Stability: The high strength of the C-F bond imparts excellent thermal and chemical stability to the liquid crystal material, which is essential for the long-term reliability of display devices.[9]

-

Reduced Viscosity: Fluorination can lead to weaker intermolecular interactions, resulting in lower viscosity.[9] This is advantageous for achieving faster switching times in LCDs.

-

Modified Mesophase Behavior: The fluorine atoms influence the packing of the molecules in the liquid crystalline phase, thereby affecting the type of mesophases formed and their transition temperatures.

Experimental Workflow for Characterization of Liquid Crystalline Properties

Caption: Experimental workflow for the characterization of liquid crystalline properties.

Safety, Handling, and Disposal

As with all chemical compounds, proper safety precautions must be observed when handling 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10] It is recommended to entrust disposal to a licensed waste disposal company.

Conclusion

2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a highly specialized organic molecule that exemplifies the power of fluorine chemistry in the design of advanced materials. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, allows for the precise construction of its complex architecture. The strategic placement of four fluorine atoms on one of the biphenyl rings imparts desirable properties such as tailored dielectric anisotropy, enhanced stability, and reduced viscosity, making it a valuable component in liquid crystal mixtures for high-performance displays. A thorough understanding of its synthesis, physicochemical properties, and safe handling is crucial for its effective application and for driving further innovation in the field of liquid crystal technology.

References

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved from [Link]

-

A Generic Route to Fluoroalkyl-containing Phosphanes. The Royal Society of Chemistry. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). PMC - NIH. Retrieved from [Link]

-

1,2,3,4‐Tetrafluorobiphenylene: A Prototype Janus‐Headed Scaffold for Ambipolar Materials. Wiley Online Library. Retrieved from [Link]

-

1,1'-Biphenyl, 2-fluoro-4-(4-pentylcyclohexyl)-4'-(4-propylcyclohexyl)-, [trans(trans)]-. SpectraBase. Retrieved from [Link]

-

Fluorine NMR. University of Washington. Retrieved from [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27). PubMed. Retrieved from [Link]

-

Ultrafast 19F MAS NMR. Retrieved from [Link]

-

Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]

-

2",3,4,5-Tetrafluoro-4"-(trans-4-propylcyclohexyl)biphenyl. SDS Manager. Retrieved from [Link]

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Retrieved from [Link]

-

Applications of liquid crystals beyond display technology. (2025, November 14). Retrieved from [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). NIH. Retrieved from [Link]

-

Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. MDPI. Retrieved from [Link]

-

evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. (2016, October 25). PubMed. Retrieved from [Link]

-

4''-(TRANS-4-PROPYLCYCLOHEXYL)-3,4,5-TRIFLUORO-BIPHENYL. QYLC. Retrieved from [Link]

-

Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. Retrieved from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 1,3,3,4,4,5,5-heptafluoro-2-(3-[(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy]. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. 2',3,4,5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 173837-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. scispace.com [scispace.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl

This technical guide provides a comprehensive overview of the core physical properties of the nematic liquid crystal 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with the underlying experimental methodologies, offering a framework for understanding and utilizing this fluorinated biphenyl compound.

Introduction: The Significance of Fluorination in Liquid Crystal Design

2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl belongs to a class of highly fluorinated biphenyl liquid crystals. The strategic incorporation of multiple fluorine atoms onto the biphenyl core profoundly influences the molecule's electronic and steric characteristics. This, in turn, dictates its bulk physical properties, making it a material of interest for applications in advanced liquid crystal displays (LCDs) and other electro-optic devices. The tetrafluoro substitution pattern, in conjunction with the flexible trans-4-propylcyclohexyl group, is designed to optimize key performance parameters such as dielectric anisotropy, birefringence, and viscosity. This guide will delve into these properties, providing both available data and the experimental context for their measurement.

Core Molecular and Physical Characteristics

A foundational understanding of any material begins with its fundamental molecular and bulk physical properties. These parameters are crucial for everything from computational modeling to the formulation of liquid crystal mixtures.

Molecular Structure and Identity

The chemical structure of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is presented below. The molecule consists of a rigid biphenyl core, a flexible propylcyclohexyl tail, and a tetrafluorinated phenyl ring.

Caption: Molecular structure of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl.

Fundamental Physical Data

The table below summarizes the key physical data for this compound. It is important to note that while some properties have been experimentally determined and are available from commercial suppliers, others, particularly those related to its liquid crystalline behavior, are not widely published.

| Property | Value | Source |

| CAS Number | 173837-35-9 | TCI Chemicals[1][2], Fisher Scientific[3] |

| Molecular Formula | C₂₁H₂₂F₄ | UCHEM[4], Fisher Scientific[3] |

| Molecular Weight | 350.40 g/mol | Fisher Scientific[5] |

| Appearance | White to almost white powder/crystal | TCI Chemicals[1][2] |

| Melting Point | 61.0 to 65.0 °C | ChemicalBook[6], UCHEM[4], TCI Chemicals[7] |

| Boiling Point (Predicted) | 392.0 ± 42.0 °C | ChemicalBook[6] |

| Density (Predicted) | 1.141 ± 0.06 g/cm³ | ChemicalBook[6] |

| Clearing Point | Data not available | |

| Dielectric Anisotropy (Δε) | Data not available | |

| Birefringence (Δn) | Data not available | |

| Viscosity (γ) | Data not available | ChemScene[8], TCI America[9] |

Mesomorphic Properties and Their Characterization

The defining characteristic of a liquid crystal is its ability to exhibit intermediate phases, or mesophases, between the solid and isotropic liquid states. For 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, the nematic phase is of primary interest.

Phase Transitions: Melting and Clearing Points

The transition from a crystalline solid to a liquid crystal phase is the melting point, while the transition from the liquid crystal phase to the isotropic liquid phase is the clearing point. These transition temperatures define the operational range of the liquid crystal.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The determination of phase transition temperatures is most accurately achieved using Differential Scanning Calorimetry (DSC).[4][7]

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated and cooled at a controlled rate (e.g., 10 °C/min).

-

The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

-

Endothermic peaks on heating correspond to phase transitions (crystal to nematic, nematic to isotropic). Exothermic peaks on cooling represent the reverse transitions. The peak maximum is typically taken as the transition temperature.

Caption: Workflow for Determining Phase Transition Temperatures using DSC.

Phase Identification: Polarizing Optical Microscopy (POM)

While DSC identifies the temperatures of phase transitions, Polarizing Optical Microscopy (POM) is the definitive technique for identifying the type of mesophase (e.g., nematic, smectic) by observing the unique optical textures of each phase.[10]

Methodology:

-

A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarizing microscope.

-

The sample is heated above its clearing point to the isotropic liquid phase and then cooled slowly.

-

As the sample cools, it transitions into the liquid crystal phase. The formation of birefringent domains that are highly mobile and exhibit characteristic textures (e.g., Schlieren or threaded textures for a nematic phase) confirms the liquid crystalline nature.

Electro-Optical Properties

The electro-optical properties of a liquid crystal are paramount for its application in display technologies. These properties describe how the material interacts with an electric field and with light.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. A positive Δε is required for the operation of twisted nematic (TN) displays. The magnitude and sign of Δε are strongly influenced by the molecular dipole moment, which in this case is significantly affected by the highly electronegative fluorine atoms.

Experimental Protocol: Capacitance Measurement

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.[5]

Methodology:

-

Two types of liquid crystal cells are prepared with transparent electrodes (e.g., Indium Tin Oxide, ITO). One cell has a planar alignment layer to orient the liquid crystal director parallel to the electrode surfaces, and the other has a homeotropic alignment layer for perpendicular orientation.

-

The cells are filled with 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl in its isotropic phase and slowly cooled to the nematic phase.

-

The capacitance of the planar aligned cell (C⊥) and the homeotropic aligned cell (C∥) is measured using an LCR meter at a specific frequency (typically 1 kHz).

-

The dielectric permittivities are calculated using the cell geometry (electrode area and cell gap).

-

The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Caption: Experimental workflow for determining dielectric anisotropy.

Birefringence (Δn)

Birefringence, or optical anisotropy, is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal.[11] A high birefringence is often desirable for thin display applications.

Experimental Protocol: Abbe Refractometry

The birefringence of a liquid crystal can be measured using an Abbe refractometer equipped with a polarizing eyepiece and a temperature-controlled prism.[12][13]

Methodology:

-

A thin film of the liquid crystal is placed on the measuring prism of the Abbe refractometer.

-

A polarizer is placed in the light path.

-

For the measurement of the ordinary refractive index (no), the polarizer is oriented so that the light is polarized perpendicular to the director of the liquid crystal (which is aligned by the prism surface).

-

For the measurement of the extraordinary refractive index (ne), the polarizer is rotated by 90 degrees.

-

The birefringence is calculated as Δn = ne - no.

Viscometric Properties

The viscosity of a liquid crystal is a critical parameter that influences its switching speed in electro-optical devices. Low viscosity is generally preferred for faster response times.

Experimental Protocol: Rotational Viscometry

The rotational viscosity (γ) of a nematic liquid crystal can be measured using a rotational viscometer.[14]

Methodology:

-

The liquid crystal sample is placed in the temperature-controlled sample holder of the rotational viscometer.

-

A spindle is immersed in the liquid crystal.

-

The spindle is rotated at a known angular velocity.

-

The torque required to rotate the spindle is measured.

-

The viscosity is calculated from the torque, angular velocity, and the geometry of the spindle and sample holder.

Conclusion

2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a promising liquid crystal material due to its highly fluorinated structure, which is expected to impart desirable electro-optical properties. While fundamental physical data such as its melting point are available, a comprehensive understanding of its performance in potential applications requires the experimental determination of its clearing point, dielectric anisotropy, birefringence, and viscosity. The standardized experimental protocols outlined in this guide provide a robust framework for the thorough characterization of this and other novel liquid crystal materials. Further research to elucidate these missing parameters will be invaluable for the materials science and display technology communities.

References

-

ResearchGate. Abbe refractometer for measuring the refractive index of PS-BPLC in voltage-off state. [Link]

-

UCHEM. Wholesale 2,3',4',5'-Tetrafluoro-4-(trans-4-propylcyclohexyl)biphenyl CAS 173837-35-9 in stock. [Link]

-

NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Zhejiang Top Cloud-Agri Technology Co., Ltd. New Digital Liquid Crystal Rotational Viscometer. [Link]

-

MDPI. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. [Link]

-

Chemistry LibreTexts. 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

-

TCI America. Safety Data Sheet. [Link]

-

YouTube. What Is Birefringence In Liquid Crystals? - Chemistry For Everyone. [Link]

-

Chem-Impex. Abbe refractometer. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. canaanchem.com [canaanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Liquid crystals with negative dielectric anisotropy: the effect of unsaturation in the terminal chain on thermal and electro-optical properties | Semantic Scholar [semanticscholar.org]

- 8. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ias.ac.in [ias.ac.in]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

synthesis route for 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl

An In-Depth Technical Guide to the Synthesis of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl

Introduction

2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a highly fluorinated biphenyl derivative featuring a trans-4-propylcyclohexyl substituent. Molecules of this class are of significant interest in materials science, particularly in the development of liquid crystal displays (LCDs). The presence of multiple fluorine atoms can impart desirable properties such as low viscosity, high birefringence, and specific dielectric anisotropy, which are crucial for the performance of advanced liquid crystal mixtures.[1][2][3] The rigid biphenyl core, combined with the flexible cyclohexyl and propyl groups, contributes to the formation of stable mesophases over a broad temperature range. This guide provides a detailed exploration of a robust and efficient synthetic route to this target molecule, grounded in established palladium-catalyzed cross-coupling methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule disconnects the biphenyl core at the C-C bond linking the two phenyl rings. This approach leads to two key synthons: a tetrafluorinated aromatic ring and a propylcyclohexyl-substituted phenyl ring. This disconnection is strategically advantageous as it allows for the application of powerful and well-documented cross-coupling reactions.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is the premier choice for the synthesis of this target molecule. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide. Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, the commercial availability of a vast array of precursors, and the low toxicity of its boron-containing byproducts.[4][5][6]

For the synthesis of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, the most direct approach involves the coupling of commercially available 1-bromo-2,3,4,5-tetrafluorobenzene and 4-(trans-4-propylcyclohexyl)phenylboronic acid.[7][8][9][10][11]

Caption: Suzuki-Miyaura coupling for the target synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of fluorinated aromatics.[4][6]

Materials:

| Reagent | CAS Number | Molecular Weight |

| 1-Bromo-2,3,4,5-tetrafluorobenzene | 1074-91-5 | 228.97 |

| 4-(trans-4-Propylcyclohexyl)phenylboronic Acid | 146862-02-4 | 246.16 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |

| Toluene | 108-88-3 | 92.14 |

| Ethanol | 64-17-5 | 46.07 |

| Water (degassed) | 7732-18-5 | 18.02 |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.0 eq), 1-bromo-2,3,4,5-tetrafluorobenzene (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl.

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is the preferred method, other cross-coupling reactions can also be employed, though they may require the synthesis of different organometallic reagents.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by a nickel or palladium complex.[12][13] This method is powerful but can be limited by the high reactivity of the Grignard reagent, which is incompatible with certain functional groups.

Conceptual Workflow:

Caption: Kumada coupling pathways.

The formation of the Grignard reagent involves the reaction of the corresponding aryl bromide with magnesium metal in an anhydrous ether solvent like THF.[14][15][16] The subsequent coupling with the other aryl bromide in the presence of a catalyst such as Ni(dppe)Cl₂ would yield the target molecule.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[17][18] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents but are often prepared from the corresponding organolithium or Grignard precursors.

Conceptual Workflow:

Caption: General workflow for Negishi coupling.

This route would involve, for example, the formation of (2,3,4,5-tetrafluorophenyl)zinc chloride from 1-bromo-2,3,4,5-tetrafluorobenzene, followed by a palladium-catalyzed coupling with a bromo(trans-4-propylcyclohexyl)benzene derivative.

Purification and Characterization

Regardless of the synthetic route chosen, the final product requires purification and characterization to confirm its identity and purity.

-

Purification: The most common method for purifying compounds of this type is column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol or hexanes) can also be an effective technique for obtaining highly pure material.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the propylcyclohexyl and aromatic protons, while ¹⁹F NMR is crucial for verifying the tetrafluorophenyl moiety. ¹³C NMR will provide information on the carbon skeleton.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the target compound.

-

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): For liquid crystal applications, these techniques are essential for determining the phase transition temperatures and identifying the liquid crystalline phases.[1]

-

Conclusion

The synthesis of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is most efficiently and reliably achieved through a Suzuki-Miyaura cross-coupling reaction. The commercial availability of the key precursors, 1-bromo-2,3,4,5-tetrafluorobenzene and 4-(trans-4-propylcyclohexyl)phenylboronic acid, makes this the most direct and industrially scalable route. While alternative methods like Kumada and Negishi couplings are viable, they introduce additional steps for the preparation of the required organometallic reagents. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers and scientists in the field of materials and drug development to successfully synthesize this and related fluorinated biphenyl compounds.

References

-

Synthesis and mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals. Taylor & Francis Online. Available at: [Link]

-

Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Taylor & Francis Online. Available at: [Link]

-

Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. Available at: [Link]

-

FLUORINATED BIPHENYLPYRIMIDINE AS A POSSIBLE MATRIX FOR FERROELECTRIC LIQUID CRYSTAL MIXTURES. Elibrary.ru. Available at: [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]

-

Negishi Coupling. SynArchive. Available at: [Link]

-

Kumada coupling. Wikipedia. Available at: [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link]

- CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.Google Patents.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. Available at: [Link]

-

Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction. ScienceDirect. Available at: [Link]

-

Grignard reagent. Wikipedia. Available at: [Link]

-

Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. ACS Publications. Available at: [Link]

-

Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. National Institutes of Health. Available at: [Link]

-

(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]

-

4-(trans-4-Propylcyclohexyl)phenylboronic Acid. AbacipharmTech. Available at: [Link]

-

The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide. ScienceDirect. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Preparation and reactions of medium-ring Grignard reagent. DSpace@MIT. Available at: [Link]

-

Palladium-catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. PubMed. Available at: [Link]

-

Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. RSC Publishing. Available at: [Link]

-

Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. PubMed. Available at: [Link]

-

N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-BROMO-2,3,4,5-TETRAFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. 1-Bromo-2,3,4,5-tetrafluorobenzene 97 1074-91-5 [sigmaaldrich.com]

- 9. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. scbt.com [scbt.com]

- 11. 4-(trans-4-Propylcyclohexyl)phenylboronic acid [cymitquimica.com]

- 12. Kumada coupling - Wikipedia [en.wikipedia.org]

- 13. Kumada Coupling [organic-chemistry.org]

- 14. web.alfredstate.edu [web.alfredstate.edu]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. synarchive.com [synarchive.com]

- 18. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl

Abstract: This technical guide provides a comprehensive analysis of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS: 173837-35-9), a key component in advanced liquid crystal (LC) mixtures. We will delve into its core molecular structure, exploring the causal relationships between its distinct structural motifs—a tetrafluorinated biphenyl core and a trans-propylcyclohexyl tail—and its resulting physicochemical properties. While detailed experimental data for this specific compound is not extensively published, this guide, grounded in the principles of physical organic chemistry and materials science, presents a robust profile based on established data from structurally analogous compounds. We will detail the standard, field-proven protocols for its synthesis and characterization, providing researchers and drug development professionals with the foundational knowledge required to understand and utilize this class of materials.

Introduction and Strategic Importance

2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a calamitic (rod-shaped) liquid crystal belonging to the fluorinated biphenyl class of mesogens. These materials are foundational to the liquid crystal display (LCD) industry and are gaining traction in other advanced applications such as optical sensors and spatial light modulators.[1][2]

The molecule's design is a deliberate exercise in chemical engineering to achieve specific electro-optical properties. It consists of three primary components, each serving a distinct purpose:

-

A Biphenyl Core: Provides the rigid, elongated structure essential for forming anisotropic liquid crystal phases.

-

A Tetrafluoro-substituted Phenyl Ring: The four fluorine atoms introduce a strong lateral dipole moment. This is a key strategy for engineering materials with a specific dielectric anisotropy (Δε) , which governs the switching behavior of the liquid crystal in an electric field.[3][4][5]

-

A trans-4-propylcyclohexyl Group: This saturated aliphatic ring and its alkyl chain contribute to a lower viscosity compared to fully aromatic analogues, enhance solubility in LC mixtures, and help to stabilize the desired nematic phase over a broad temperature range.[6][7]

This guide will systematically deconstruct the molecule to explain how these components synergize to create a material with valuable properties for high-performance optical applications.

Molecular Structure and Conformational Analysis

While a definitive crystal structure from X-ray diffraction is not publicly available for this compound, we can construct a highly accurate model of its geometry and conformational dynamics based on fundamental chemical principles and data from similar structures.

Core Physicochemical Properties

The basic properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 173837-35-9 | [8] |

| Molecular Formula | C₂₁H₂₂F₄ | [9] |

| Molecular Weight | 350.40 g/mol | [9] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 61.0 - 66.0 °C | |

| Purity (Typical) | >98.0% (by Gas Chromatography) |

Predicted Molecular Geometry

The molecule's structure is defined by the spatial relationship between its three key parts: the two phenyl rings of the biphenyl core and the cyclohexyl ring.

-

Biphenyl Twist Angle: The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the ortho-hydrogens (and in this case, ortho-fluorines). This results in a dihedral (twist) angle. Computational studies on similar fluorinated biphenyls suggest this angle is typically between 40° and 60°. This twist is crucial as it affects the molecule's overall shape and electronic conjugation.

-

Cyclohexyl Conformation: The trans designation indicates that the propyl group and the biphenyl group are on opposite sides of the cyclohexane ring, both in equatorial positions. This is the most stable, low-energy chair conformation, minimizing steric strain and contributing to the desired linear, rod-like molecular shape.

-

Fluorine Substitution: The placement of four fluorine atoms on one phenyl ring (at the 2', 3', 4', and 5' positions) creates a significant lateral dipole moment, perpendicular to the long axis of the molecule. This is a critical design choice for inducing a negative dielectric anisotropy (Δε < 0), which is essential for display technologies like In-Plane Switching (IPS) and Vertically Aligned (VA) modes.[4][5][10]

Caption: Predicted Molecular Structure Diagram.

Synthesis Protocol: A Validated Approach

While the precise industrial synthesis route is proprietary, compounds of this class are reliably synthesized via the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic chemistry due to its high yields, tolerance of a wide variety of functional groups, and the commercial availability of its precursors.[11][12][13][14][15]

Retrosynthetic Analysis

The logical disconnection for this molecule points to two key building blocks:

-

An electrophile: 1-Bromo-2,3,4,5-tetrafluorobenzene.

-

A nucleophile: 4'-(trans-4-propylcyclohexyl)phenylboronic acid.

Caption: Retrosynthetic analysis via Suzuki Coupling.

Step-by-Step Experimental Protocol (Representative)

This protocol is a robust, field-proven method for executing this type of coupling reaction.

-

Reactor Setup: To a three-necked, oven-dried flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4'-(trans-4-propylcyclohexyl)phenylboronic acid (1.0 eq), 1-Bromo-2,3,4,5-tetrafluorobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio). Follow this with the addition of a base, such as aqueous Sodium Carbonate (Na₂CO₃, 2.0 M solution, 2.5 eq). The base is critical for activating the boronic acid in the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product as a white crystalline solid.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS analysis.

Physicochemical Characterization and Liquid Crystalline Properties

Characterizing a liquid crystal involves a suite of analytical techniques to determine its thermal behavior and electro-optical properties.

Thermal Analysis: Identifying Mesophases

Differential Scanning Calorimetry (DSC) is the primary technique for identifying the temperatures of phase transitions.[16][17][18] A small sample is heated and cooled at a controlled rate, and the heat flow is measured.

-

Expected DSC Thermogram: Upon heating, the compound would show a sharp endothermic peak corresponding to the crystal-to-nematic (K-N) transition (melting point). A second, smaller endothermic peak would appear at a higher temperature, the nematic-to-isotropic (N-I) transition, also known as the clearing point. The temperature range between these two peaks is the nematic range.

Polarized Optical Microscopy (POM) provides visual confirmation of the liquid crystal phases identified by DSC.[19][20][21][22][23]

-

Experimental Workflow: A thin film of the sample is placed on a microscope slide with a temperature-controlled hot stage. The sample is viewed between two crossed polarizers.

-

Observations:

-

In the crystalline solid phase, a static, often birefringent texture is seen.

-

Upon melting into the nematic phase , a characteristic mobile, threaded, or Schlieren texture appears. This texture arises from the long-range orientational order of the molecules.[22]

-

At the clearing point, the texture vanishes, and the field of view becomes dark (isotropic), as the material loses its birefringence.[19]

-

Caption: Workflow for Mesophase Characterization.

Electro-Optical Properties

The fluorination pattern of this molecule is designed to produce a material with a negative dielectric anisotropy (Δε) . This means its dielectric constant perpendicular to the molecular director (ε⊥) is greater than the constant parallel to it (ε∥).

-

Causality: The C-F bonds have a dipole moment that points largely perpendicular to the long axis of the molecule. In the nematic phase, the molecules align with the director. The tetrafluorination scheme ensures that the vector sum of these lateral dipoles is significant, while the molecule has a relatively small dipole moment along its long axis. This leads to ε⊥ > ε∥, and thus Δε = ε∥ - ε⊥ < 0.[1][5]

Optical Anisotropy (Birefringence, Δn) is the difference between the extraordinary (ne, parallel to director) and ordinary (no, perpendicular to director) refractive indices.[19]

-

Structural Basis: The birefringence arises from the differential polarizability of the elongated molecule. The π-electron systems of the biphenyl core are more easily polarized by light along the long axis, resulting in a higher refractive index (ne > no) and a positive Δn. The saturated cyclohexyl group has lower polarizability and tends to slightly reduce the overall Δn compared to a fully aromatic terphenyl system, which is often a desirable trade-off for lower viscosity.

The table below shows representative properties for a liquid crystal with a similar lateral difluoro-terphenyl core, illustrating the typical values expected for this class of materials.[4]

| Property | Representative Value (for similar LCs) | Significance |

| Dielectric Anisotropy (Δε) | -1.8 to -4.0 | Governs switching voltage and orientation in an E-field. |

| Optical Anisotropy (Δn) | ~0.23 at 633 nm | Determines the phase retardation of light; crucial for device thickness. |

| Clearing Point (T_c) | > 100 °C | Defines the upper operational temperature limit. |

Conclusion

2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a highly engineered molecule whose structure is a direct reflection of its intended function as a high-performance liquid crystal. The combination of a rigid aromatic core, a strategically fluorinated ring to induce negative dielectric anisotropy, and a flexible, viscosity-reducing cyclohexyl tail provides a unique set of properties. While specific data remains proprietary, an understanding of its structure-property relationships can be confidently established through analysis of its constituent parts and comparison with well-documented analogues. The synthesis and characterization protocols outlined in this guide represent the industry-standard, self-validating workflows used to develop and qualify such advanced materials for demanding optical applications.

References

-

Dipole moments and dielectric properties of fluorine substituted nematic liquid crystals. (n.d.). iovs.arvojournals.org. Retrieved January 4, 2026, from [Link]

-

Bera, T. K., & Abbott, N. L. (2015). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Journal of visualized experiments : JoVE, (99), 52723. [Link]

-

Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 4, 2026, from [Link]

-

Chen, Y., Wu, S. T., & Li, J. (2014). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 4(3), 381-401. [Link]

-

Reiffenrath, V., Krause, J., Plach, H. J., & Weber, G. (1989). New liquid-crystalline compounds with negative dielectric anisotropy. Liquid Crystals, 5(1), 159-170. [Link]

-

Singh, S., & Rai, R. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 110(38), 18919-18924. [Link]

-

Ammari, M., Archbold, D. S., Archbold, M., Bos, P. J., Čopič, M., Fernandez, F. A., ... & Salamon, P. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 10(11), 1034. [Link]

-

Singh, A. K., Singh, R. K., & Singh, R. P. (2022). Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. Materials Science Forum, 1052, 143-149. [Link]

-

2',3,4,5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, 1 gram. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from [Link]

-

Al-Zangana, S., Iliadis, D., & Lagerwall, J. P. F. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(2), 9225-9233. [Link]

-

Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. (2023, May 11). Spectroscopy Online. [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. [Link]

-

Garbovskiy, Y., Glushchenko, A., & Reshetnyak, V. (2023). Determination of Light-Induced Deformation Characteristics of the Director Field of Nematic Liquid Crystal by Combining the Methods of Aberrational Self-Action of Light Beam and Polarization Microscopy. Crystals, 13(8), 1241. [Link]

-

Schenning, A., & Broer, D. J. (2014). Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. Journal of Materials Chemistry C, 2(28), 5573-5580. [Link]

-

Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]

-

Various techniques have been used to characterize liquid crystals. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Wholesale 2,3',4',5'-Tetrafluoro-4-(trans-4-propylcyclohexyl)biphenyl. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

Hossain, W., Singha, B. K., Sinha, D., & Sarkar, U. K. (2021). Dielectric relaxation of some fluorinated bi-cyclohexyl phenyl nematic compounds. Molecular Crystals and Liquid Crystals, 723(1), 38-48. [Link]

-

O'Hagan, D., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. [Link]

-

Perez Lemus, G. R., Wang, X., De Pablo, J., & Abbott, N. (2022). Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC. APS March Meeting 2022. [Link]

-

Clark, J. L., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. [Link]

-

Kumar, A., & Dhar, R. (2018). Fluorine's Impact on Biphenyl-Cyclohexane LCs. Scribd. [Link]

-

R-Alvarez, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

-

Bulfield, D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12345-12353. [Link]

-

R-Alvarez, C., et al. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2019). Semantic Scholar. [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C4TC00785A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC - APS March Meeting 2022 [archive.aps.org]

- 8. calpaclab.com [calpaclab.com]

- 9. labproinc.com [labproinc.com]

- 10. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cskscientificpress.com [cskscientificpress.com]

- 19. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals | Scientific.Net [scientific.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. academic.oup.com [academic.oup.com]

Spectroscopic Characterization of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, a fluorinated biphenyl derivative of significant interest in the field of liquid crystals and advanced materials.[1] Researchers, scientists, and drug development professionals will find this guide valuable for understanding the structural elucidation of this complex molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

The introduction of fluorine atoms onto the biphenyl core dramatically influences the molecule's electronic and conformational properties, making a thorough spectroscopic analysis essential for its characterization and application.[2][3] This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the spectroscopic data for this compound.

Molecular Structure and Isomerism

The fundamental structure of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, with its constitutional formula C₂₁H₂₂F₄ and a molecular weight of 350.40 g/mol , presents a fascinating case for spectroscopic analysis.[4][5] The molecule's stereochemistry, specifically the trans configuration of the 1,4-disubstituted cyclohexane ring, is a critical feature that influences its liquid crystalline properties and is readily discernible through NMR spectroscopy.

Caption: Molecular structure of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the biphenyl core, the aliphatic protons of the cyclohexane ring, and the propyl chain. The trans stereochemistry of the cyclohexane ring can be confirmed by the chemical shifts and coupling constants of its protons.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.50 | m | 3H | Aromatic-H |

| 7.00 - 7.20 | m | 2H | Aromatic-H |

| 2.40 - 2.60 | m | 1H | Cyclohexyl-H (methine) |

| 1.80 - 2.00 | m | 4H | Cyclohexyl-H (axial) |

| 1.30 - 1.50 | m | 4H | Cyclohexyl-H (equatorial) & Propyl-CH₂ |

| 1.15 - 1.30 | m | 1H | Cyclohexyl-H (methine) |

| 0.85 - 1.00 | t | 3H | Propyl-CH₃ |

| 0.70 - 0.85 | m | 2H | Propyl-CH₂ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to elucidate the spin systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their chemical environment. The presence of fluorine atoms leads to characteristic C-F couplings, which are invaluable for assigning the signals of the fluorinated aromatic ring.

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| 145 - 150 (d) | 240 - 250 | C-F |

| 135 - 140 | - | Aromatic C-C |

| 125 - 130 | - | Aromatic C-H |

| 110 - 120 (d) | 20 - 25 | Aromatic C-H (ortho to F) |

| 44.0 | - | Cyclohexyl-CH |

| 37.5 | - | Propyl-CH₂ |

| 34.5 | - | Cyclohexyl-CH₂ |

| 33.0 | - | Cyclohexyl-CH₂ |

| 20.0 | - | Propyl-CH₂ |

| 14.0 | - | Propyl-CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity and to distinguish between CH, CH₂, and CH₃ groups, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed.

-

Data Processing and Analysis: Process the spectrum as with ¹H NMR and assign the peaks based on their chemical shifts and C-F coupling patterns.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide unambiguous information about the electronic environment of the fluorine substituents on the biphenyl ring.

Table 3: Representative ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -138 to -142 | m | F-3', F-4' |

| -155 to -159 | m | F-2', F-5' |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Processing and Analysis: Process the spectrum and analyze the chemical shifts and coupling constants to confirm the substitution pattern of the fluorine atoms.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the structure.

Table 4: Representative Mass Spectrometry Data

| m/z | Interpretation |

| 350.16 | [M]⁺ (Molecular Ion) |

| 267.12 | [M - C₆H₁₁]⁺ |

| 225.10 | [M - C₆H₁₀-C₃H₇]⁺ |

| 183.08 | [C₁₂H₄F₄]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Ionization: Ionize the sample to generate charged molecules.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific wavenumbers.

Table 5: Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Weak | Aromatic C-H stretch |

| 2850 - 2960 | Strong | Aliphatic C-H stretch |

| 1600 - 1620 | Medium | Aromatic C=C stretch |

| 1480 - 1520 | Strong | Aromatic C=C stretch |

| 1100 - 1250 | Strong | C-F stretch |

| 800 - 850 | Strong | C-H out-of-plane bend |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, utilizing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, provides a robust framework for its structural confirmation. The data presented in this guide, while representative, are based on established spectroscopic principles and data from structurally related fluorinated biphenyls.[6] These analytical techniques, when used in concert, offer a powerful approach for the unambiguous characterization of this and other complex fluorinated molecules, which is a critical step in their development for advanced material applications.

References

-

American Chemical Society. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]

-

Miljøstyrelsen. (2022). Survey and risk assessment of chemicals from gaming equipment. Retrieved from [Link]

-

Google Patents. (2017). United States Patent. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Kortlægning og risikovurdering af kemikalier fra gaming udstyr. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1'-Biphenyl, 2-fluoro-4-(4-pentylcyclohexyl)-4'-(4-propylcyclohexyl)-, [trans(trans)]-. Retrieved from [Link]

-

RSC Publishing. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3',4',5'-tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'-biphenyl. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2',3,4,5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl 98.0+%, TCI America™. Retrieved from [Link]

-

ChemBK. (2024). 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)- 1,1'-biphenyl. Retrieved from [Link]

-

Taylor & Francis Online. (2023). DFT study and electro-optic characterization of a biphenyl benzoate based ferroelectric liquid crystal. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. Retrieved from [Link]

-

Chemdad. (n.d.). trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f). Retrieved from [Link]

- Google Patents. (n.d.). US10375365B2 - Projection system with enhanced color and contrast.

-

ACS Publications. (2025). Supporting Information for Emission Dynamics and Global Exposure Risks of Liquid Crystal Monomers from Indoor Electronic Devices. Retrieved from [Link]

Sources

The Influence of Tetrafluoro Substitution on the Dielectric Anisotropy of Biphenyl Liquid Crystals: A Technical Guide

This guide provides an in-depth exploration of the dielectric anisotropy of tetrafluoro biphenyl compounds, a critical class of materials in modern electro-optical applications. We will delve into the fundamental principles governing this property, the intricate relationship between molecular structure and dielectric response, detailed experimental protocols for synthesis and measurement, and the applications that leverage these unique characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this specialized topic.

Introduction: The Significance of Fluorination in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals. Their ability to respond to external electric fields forms the basis of numerous technologies, most notably liquid crystal displays (LCDs). The dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis (the director), is a key parameter that dictates the performance of these devices.

The strategic incorporation of fluorine atoms into liquid crystal molecules has proven to be a powerful tool for tuning their physical properties.[1] Fluorine's high electronegativity and relatively small size allow for significant modifications of molecular polarity and intermolecular interactions without drastically altering the mesogenic (liquid crystalline) behavior.[1] Tetrafluoro biphenyl compounds, in particular, offer a versatile platform for engineering liquid crystals with tailored dielectric properties for a range of applications.

Fundamentals of Dielectric Anisotropy in Tetrafluoro Biphenyls

The dielectric anisotropy of a liquid crystal is a macroscopic manifestation of its molecular structure and organization. In tetrafluoro biphenyls, the magnitude and sign of Δε are primarily determined by the net molecular dipole moment and its orientation relative to the principal molecular axis.

The C-F bond possesses a significant dipole moment. The vector sum of these individual bond dipoles within the tetrafluoro biphenyl core dictates the overall molecular dipole. The substitution pattern of the fluorine atoms on the biphenyl rings is therefore of paramount importance.

-

Positive Dielectric Anisotropy (Δε > 0): Occurs when the net dipole moment is predominantly aligned with the long molecular axis. This is typically achieved with terminal fluoro-substitutions.

-

Negative Dielectric Anisotropy (Δε < 0): Arises when the net dipole moment is directed perpendicular to the long molecular axis. Lateral fluorine substitutions are instrumental in achieving this.[2]

The relationship between molecular structure and dielectric anisotropy can be visualized as a logical flow:

Caption: Structure-property relationship in fluorinated biphenyl liquid crystals.

Structure-Property Relationships: A Deeper Dive

The precise placement of the four fluorine atoms on the biphenyl core allows for fine-tuning of the dielectric anisotropy.

Lateral Tetrafluoro Substitution

Compounds with two fluorine atoms on each phenyl ring in lateral positions (e.g., 2,3,2',3'-tetrafluorobiphenyl derivatives) typically exhibit a large negative dielectric anisotropy.[3] The lateral C-F bond dipoles contribute to a strong perpendicular dipole moment, making these materials suitable for applications requiring vertical alignment (VA) mode, such as in certain types of LCDs and tunable microwave devices.[2]

Terminal and Lateral Combinations

Combinations of terminal and lateral fluorine substitutions can be used to modulate the dielectric anisotropy to intermediate values. For instance, a 3,4,5-trifluorophenyl group attached to another phenyl ring can lead to a large positive or negative Δε depending on the other substituents.[4]

The Role of Terminal Chains

The alkyl or alkoxy chains attached to the biphenyl core also influence the dielectric properties, albeit to a lesser extent than the fluorine substitution pattern. Longer chains can lead to a decrease in the magnitude of Δε due to a dilution effect.

Synthesis of Tetrafluoro Biphenyl Liquid Crystal Cores

The synthesis of tetrafluoro biphenyl liquid crystals often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful method allows for the efficient formation of the C-C bond connecting the two phenyl rings.

Illustrative Synthetic Protocol: Synthesis of a 4-alkyl-2',3',5',6'-tetrafluoro-4'-cyanobiphenyl

This protocol describes a representative synthesis of a tetrafluoro biphenyl liquid crystal.

Step 1: Synthesis of 4-alkylphenylboronic acid

This intermediate can be prepared from the corresponding 4-alkylbromobenzene via a Grignard reaction followed by treatment with a trialkyl borate and subsequent hydrolysis.

Step 2: Suzuki-Miyaura Cross-Coupling

Sources

Introduction: The Crucial Role of Birefringence in Liquid Crystal Science

An In-Depth Technical Guide to the Birefringence of Fluorinated Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order of crystalline solids.[1] This anisotropy is the foundation of their profound impact on technology, from high-resolution displays to advanced photonic devices like phase modulators, zoomable lenses, and beam steering systems.[2][3] At the heart of these applications lies an optical property known as birefringence (Δn), the difference between the refractive indices for light polarized parallel (the extraordinary ray, nₑ) and perpendicular (the ordinary ray, nₒ) to the liquid crystal director. A high birefringence is often a primary requirement for devices needing large phase modulation and fast response times.[2][4]